molecular formula C12H15NO2 B12883583 5-Ethyl-3-methyl-5-phenyloxazolidin-2-one

5-Ethyl-3-methyl-5-phenyloxazolidin-2-one

Cat. No.: B12883583
M. Wt: 205.25 g/mol
InChI Key: XELZIJZXBVSVSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methyl-5-phenyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring . The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methyl-5-phenyloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

5-Ethyl-3-methyl-5-phenyloxazolidin-2-one has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-methyl-5-phenyloxazolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups at the 5- and 3-positions, respectively, can affect its interaction with molecular targets and its overall stability .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-ethyl-3-methyl-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-3-12(9-13(2)11(14)15-12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

XELZIJZXBVSVSX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C(=O)O1)C)C2=CC=CC=C2

Origin of Product

United States

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